2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is an organic compound characterized by the presence of trifluoromethyl, acetamide, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable sulfanyl derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trifluoroacetic anhydride and 4-methylthiophenol. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The acetamide group contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoroacetamide
- 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other trifluoroacetamide derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
87943-22-4 |
---|---|
Molecular Formula |
C11H12F3NOS |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C11H12F3NOS/c1-8-2-4-9(5-3-8)17-7-6-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
CBNUDLPFAXGAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.